molecular formula C9H10N4O B2745374 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)phenol CAS No. 1092292-30-2

4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)phenol

Cat. No.: B2745374
CAS No.: 1092292-30-2
M. Wt: 190.206
InChI Key: LQIDVDDPBLDQOO-UHFFFAOYSA-N
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Description

4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)phenol: is a chemical compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocycles. Tetrazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications . The compound features a phenol group attached to a tetrazole ring, which imparts unique chemical and physical properties.

Scientific Research Applications

4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)phenol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)phenol can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with ethyl hydrazinecarboxylate to form an intermediate, which is then cyclized with sodium azide to yield the desired tetrazole derivative . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)phenol is unique due to the presence of both the phenol and tetrazole functional groups, which confer distinct chemical and biological properties. The ethyl group further modifies its reactivity and interactions, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(1-ethyltetrazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-2-13-9(10-11-12-13)7-3-5-8(14)6-4-7/h3-6,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIDVDDPBLDQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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